Nivolumab

Immune-related adverse events Pharmacovigilance Real-world evidence

Nivolumab (CAS 946414-94-4, BMS-936558, ONO-4538, Opdivo®) is a fully human IgG4 monoclonal antibody that selectively binds the programmed death-1 (PD-1) receptor, blocking its interaction with PD-L1 and PD-L2 ligands to restore T-cell-mediated antitumor immunity. Originally FDA-approved in 2014, nivolumab is indicated across more than 15 distinct oncology settings, spanning melanoma, NSCLC, RCC, HCC, esophageal, gastric, colorectal, and head and neck cancers.

Molecular Formula C6362H9862N1712O1995S42
Molecular Weight 143599.39 g·mol−1
CAS No. 946414-94-4
Cat. No. B1139203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNivolumab
CAS946414-94-4
SynonymsNivolumab;  BMS 936558;  MDX 1106;  ONO 4538;  Opdivo; Anti-PD-1 human monoclonal antibody MDX-1106.;  BMS 936558;  BMS-936558;  HSDB 8256;  MDX 1106;  MDX-1106;  Nivolumab;  ONO 4538;  ONO-4538;  Opdivo;  UNII-31YO63LBSN; 
Molecular FormulaC6362H9862N1712O1995S42
Molecular Weight143599.39 g·mol−1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nivolumab CAS 946414-94-4: PD-1 Immune Checkpoint Inhibitor Procurement and Selection Guide


Nivolumab (CAS 946414-94-4, BMS-936558, ONO-4538, Opdivo®) is a fully human IgG4 monoclonal antibody that selectively binds the programmed death-1 (PD-1) receptor, blocking its interaction with PD-L1 and PD-L2 ligands to restore T-cell-mediated antitumor immunity [1]. Originally FDA-approved in 2014, nivolumab is indicated across more than 15 distinct oncology settings, spanning melanoma, NSCLC, RCC, HCC, esophageal, gastric, colorectal, and head and neck cancers [2]. Structurally, the antibody incorporates an S228P hinge-stabilizing mutation to prevent IgG4 Fab-arm exchange [3].

Why In-Class PD-1 Inhibitors Are Not Interchangeable: Nivolumab Procurement Considerations


Although all FDA-approved anti-PD-1 antibodies (nivolumab, pembrolizumab, cemiplimab, dostarlimab, tislelizumab, toripalimab, retifanlimab) share a common therapeutic target, clinically meaningful differences in binding epitopes, affinities, pharmacokinetic profiles, dosing schedules, immunogenicity, and real-world toxicity signatures preclude direct therapeutic substitution [1]. No prospective head-to-head Phase 3 randomized controlled trials directly compare these agents, yet substantial non-interchangeable evidence exists across multiple dimensions [2]. Procurement decisions must therefore be guided by product-specific comparative data rather than class-based assumptions.

Quantitative Differentiation Evidence: Nivolumab vs. Comparator PD-1 Inhibitors


Real-World Severe Immune-Related Adverse Events: Nivolumab vs. Pembrolizumab Safety Differential

In a 406-patient real-world comparative study, the incidence of severe (grade ≥3) immune-related adverse events (irAEs) differed significantly across PD-1/PD-L1 inhibitors. Nivolumab exhibited a severe irAE rate of 29.6%, compared with 8.2% for pembrolizumab (p < 0.0001) [1]. This nearly 3.6-fold difference in clinically significant toxicity has direct implications for patient monitoring intensity and institutional resource allocation.

Immune-related adverse events Pharmacovigilance Real-world evidence

PD-1 Receptor Occupancy Kinetics: Sustained Target Engagement at Reduced Dosing Schedules

Nivolumab demonstrates high and sustained PD-1 receptor occupancy (RO) even at markedly reduced doses. In a PK/PD analysis, high PD-1 RO was maintained across all three dose levels (40 mg, 240 mg, 480 mg), with RO preserved for >12 weeks post-infusion at reduced frequency dosing [1]. Serum concentrations remained above the minimum effective concentration (MEC) threshold of 1.5 µg/mL for >8 months after the last standard-dose (240 mg) infusion [2].

Pharmacodynamics Receptor occupancy Dose de-escalation

Adjuvant Melanoma Efficacy: Nivolumab vs. Pembrolizumab in Resected Stage III/IV Disease

In a Bayesian network meta-analysis of 19 randomized controlled trials, adjuvant nivolumab demonstrated recurrence-free survival comparable to pembrolizumab (HR point estimate not statistically different) but numerically favored beyond 12 months. More importantly, nivolumab significantly reduced the risk of distant metastasis compared with ipilimumab 10 mg/kg and interferon, with a HR of 0.46 (95% CrI: 0.27–0.78) at 24 months and 0.28 (95% CrI: 0.14–0.59) at 36 months versus dabrafenib plus trametinib [1].

Adjuvant therapy Melanoma Disease-free survival

Binding Affinity and Epitope Specificity: Nivolumab vs. Pembrolizumab Structural Differentiation

Surface plasmon resonance measurements reveal that nivolumab binds PD-1 with a KD of 4.96 × 10⁻⁹ M, compared with pembrolizumab's KD of 2.25 × 10⁻⁹ M [1]. Notably, nivolumab binding is primarily dependent on interaction with the N-terminal region of PD-1, whereas pembrolizumab binds to the C'D loop in a distinct conformation [2]. This epitope divergence may underlie differential clinical behavior, particularly in the context of PD-1 polymorphisms or splice variants.

Binding kinetics Epitope mapping Surface plasmon resonance

Anti-Drug Antibody Immunogenicity: Comparative ADA Titers in Japanese Patients

In a prospective cohort study of 240 Japanese patients (CHOPIN Study), median anti-drug antibody (ADA) titers were two-fold higher in nivolumab-treated patients compared with those receiving pembrolizumab. Median (range) ADA titers were 8-fold (1–256-fold) for nivolumab and 4-fold (1–256-fold) for pembrolizumab [1]. Furthermore, baseline ADA positivity was associated with a 75% (6/8) incidence of infusion-related fever ≥38°C [2].

Immunogenicity Anti-drug antibodies Therapeutic protein monitoring

Pharmacoeconomic Cost-Utility: Nivolumab Monotherapy vs. Pembrolizumab in mCRC

A Markov model cost-utility analysis in metastatic colorectal cancer (mCRC) comparing pembrolizumab monotherapy versus nivolumab monotherapy and nivolumab-ipilimumab combination therapy demonstrated that pembrolizumab was the most cost-effective option in the Chinese healthcare setting. Nivolumab-ipilimumab combination yielded an incremental gain of 0.04 QALYs at an additional cost of ¥356,723, producing an ICER of ¥8,918,075/QALY — far exceeding the willingness-to-pay threshold of ¥242,928/QALY [1]. Complete response rates favored pembrolizumab (10.5% vs. 8.5% for nivolumab) [2].

Cost-utility analysis Health economics Formulary decision-making

Optimal Procurement and Utilization Scenarios for Nivolumab


Extended-Interval Dosing for Healthcare Resource Optimization

Pharmacokinetic/pharmacodynamic evidence demonstrates that nivolumab maintains PD-1 receptor occupancy >12 weeks post-infusion with serum concentrations exceeding the minimum effective concentration (1.5 µg/mL) for >8 months after the last standard dose [6]. Procurement for health systems prioritizing reduced infusion center burden and lower per-patient visit costs should consider nivolumab's suitability for extended-interval regimens (e.g., 240 mg Q4W or 480 mg Q8W) as supported by PK simulation modeling [5].

Adjuvant Melanoma Treatment with Demonstrated Distant Metastasis Prevention

Network meta-analysis of adjuvant melanoma therapies confirms nivolumab significantly reduces distant metastasis risk compared with targeted therapy (HR 0.28 at 36 months vs. dabrafenib plus trametinib) [6]. Institutions procuring adjuvant therapies for resected high-risk melanoma should prioritize nivolumab when the primary clinical objective is prevention of distant metastatic recurrence.

Biosimilar Development and Comparative Research Studies

Nivolumab's fully human IgG4 sequence, well-characterized epitope (PD-1 N-terminal region), and KD of 4.96 × 10⁻⁹ M [6] provide a robust reference standard for biosimilar analytical similarity assessment. Multiple Phase 3 biosimilar trials are actively recruiting (e.g., HLX13, MB11, JPB898), positioning nivolumab as a key procurement target for CROs and academic centers conducting comparative biosimilar research [5].

Real-World Toxicity-Adapted Formulary Selection

Real-world comparative data reveal nivolumab is associated with a 29.6% incidence of severe (grade ≥3) immune-related adverse events, significantly higher than pembrolizumab (8.2%) [6]. Procurement for institutions with robust irAE management infrastructure (including endocrinology, gastroenterology, and pulmonology consult availability) may favor nivolumab where efficacy parity exists, while resource-constrained settings may prefer alternatives with lower severe toxicity burden.

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